4-Hydroxy-2,3,6-trimethylbenzonitrile
Description
Properties
IUPAC Name |
4-hydroxy-2,3,6-trimethylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-4-10(12)8(3)7(2)9(6)5-11/h4,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRMBUMMEROWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C#N)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Hydroxy 2,3,6 Trimethylbenzonitrile and Analogous Systems
Strategies for Aromatic Nitrile Moiety Formation on Substituted Phenols
The introduction of a nitrile group onto a phenolic backbone is a key transformation in the synthesis of 4-hydroxy-2,3,6-trimethylbenzonitrile. This can be achieved through direct cyanation or by the conversion of other functional groups.
Direct Cyanation Approaches to this compound and Related Phenolic Nitriles
Direct cyanation involves the substitution of a hydrogen atom on the aromatic ring with a cyano group. wikipedia.org This approach is highly desirable for its atom economy. Various methods have been developed for the direct cyanation of phenols and other electron-rich aromatic compounds.
Recent advancements have focused on the use of transition-metal catalysts, such as palladium and nickel, which can facilitate the cyanation of aryl halides and other derivatives under milder conditions than traditional methods like the Sandmeyer reaction. numberanalytics.comresearchgate.net For instance, palladium-catalyzed cyanation reactions have shown broad functional group tolerance and are less sensitive to air and moisture. researchgate.net The choice of the cyanating agent is also crucial, with a trend towards using less toxic cyanide sources. rsc.org
Lewis acid-mediated cyanation of phenol (B47542) derivatives with reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been shown to proceed with high regioselectivity, affording aromatic nitriles in good to excellent yields. researchgate.net This method provides a direct and practical route to valuable phenolic nitrile products. researchgate.net Another approach involves the use of organic photoredox catalysis for the direct C-H cyanation of arenes, which can generate reactive arene cation radicals as key electrophilic intermediates. nih.gov
Below is a table summarizing various direct cyanation methods for phenolic compounds:
| Cyanation Method | Catalyst/Reagent | Substrate Scope | Key Features |
| Palladium-Catalyzed Cyanation | Palladium complexes | Aryl halides, triflates | Mild conditions, good functional group tolerance researchgate.net |
| Nickel-Catalyzed Cyanation | Nickel complexes | Aryl sulfonates, carbamates | Use of less toxic cyanide sources researchgate.net |
| Lewis Acid-Mediated Cyanation | Lewis acids / NCTS | Phenol derivatives | High regioselectivity, good yields researchgate.net |
| Photoredox Catalysis | Acridinium (B8443388) photocatalyst | Substituted aromatic compounds | Direct C-H functionalization nih.gov |
Functional Group Interconversions Leading to the Benzonitrile (B105546) Framework
An alternative to direct cyanation is the conversion of an existing functional group on the aromatic ring into a nitrile. This is a common strategy when direct cyanation is not feasible or gives poor yields.
A well-established method is the dehydration of primary amides or aldoximes. rsc.orgorganic-chemistry.org Primary amides can be dehydrated using various reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The conversion of aldehydes to nitriles can be achieved in a one-pot reaction by first forming the aldoxime with hydroxylamine (B1172632), followed by in-situ dehydration. rsc.orgrsc.org
The Sandmeyer reaction, a classic method, involves the diazotization of an aromatic amine followed by reaction with a copper(I) cyanide. numberanalytics.com While effective, this method often requires harsh conditions and the use of highly toxic cyanides. rsc.org
Modern approaches to functional group interconversion often utilize transition-metal catalysis to achieve milder and more selective transformations. For example, nickel-catalyzed reactions have been developed for the reversible metathesis between aryl nitriles and aryl thioethers, demonstrating the versatility of these methods for installing the desired functional group. thieme-connect.com
Here is a table outlining common functional group interconversions to form benzonitriles:
| Precursor Functional Group | Reagents/Conditions | Advantages |
| Primary Amide | P₂O₅, SOCl₂, etc. | Readily available starting materials |
| Aldehyde | Hydroxylamine, then dehydrating agent | One-pot procedures are possible rsc.org |
| Aryl Halide | NaCN or KCN, often with a catalyst | Broad substrate scope libretexts.org |
| Arylamine (via diazonium salt) | NaNO₂, HCl, then CuCN | Classic and reliable method numberanalytics.com |
Regioselective Hydroxylation and Alkylation Techniques for Polysubstituted Benzenes
The synthesis of this compound also necessitates precise control over the placement of the hydroxyl and methyl groups on the benzene (B151609) ring.
Directed ortho- and para-Hydroxylation Methods
The introduction of a hydroxyl group at a specific position on a polysubstituted benzene ring is a significant synthetic challenge. The directing effects of the existing substituents play a crucial role in determining the position of electrophilic attack.
For electron-rich substrates, direct hydroxylation can be achieved using various oxidizing agents. Enzymatic hydroxylations, for instance, using cytochrome P450 monooxygenases, can offer high chemo- and regioselectivity. rsc.orgnih.gov Chemical methods often employ strong oxidants, and controlling the selectivity can be difficult.
Directed metalation, where a directing group guides a metalating agent to a specific position, followed by quenching with an electrophilic oxygen source, is a powerful strategy for regioselective hydroxylation. However, these methods often require specific directing groups. nih.gov Recent developments in base-catalyzed halogen transfer have enabled the direct C-H hydroxylation of mildly acidic arenes without the need for directing groups. nih.gov
Controlled Methylation Strategies for Hindered Aromatic Systems
Introducing methyl groups onto an already substituted and potentially hindered aromatic ring requires robust and selective methylation methods. Traditional Friedel-Crafts alkylation can be problematic due to polysubstitution and rearrangement reactions.
Modern cross-coupling reactions, such as the Suzuki or Negishi coupling, offer a more controlled approach. These methods involve the coupling of an aryl halide or triflate with an organometallic methylating agent in the presence of a palladium or nickel catalyst.
Dimethyl carbonate (DMC) has emerged as an environmentally friendly methylating agent for phenols, offering high selectivity for O-methylation. google.commdma.ch For C-methylation, particularly at sterically hindered positions, directed C-H activation has become a powerful tool. researchgate.net Catalytic systems have been developed that can achieve direct methylation of C-H bonds with high functional group compatibility. researchgate.net The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's properties, has driven the development of late-stage C-H methylation techniques. rsc.org
Multi-Component and Tandem Reaction Sequences in the Synthesis of this compound Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov The Strecker reaction, which produces α-amino nitriles from an amine, a carbonyl compound, and a cyanide source, is a classic example of a three-component reaction. nih.gov
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, can also streamline the synthesis of complex molecules. For the synthesis of derivatives of this compound, a tandem sequence could involve, for example, a directed lithiation followed by methylation, and then a subsequent functional group interconversion to install the nitrile group.
The development of one-pot syntheses for aryl nitriles from aldehydes or alcohols demonstrates the utility of tandem approaches. rsc.orgorganic-chemistry.org These methods often involve the in-situ generation of an intermediate that is then immediately converted to the final product, avoiding purification steps and reducing waste.
Catalytic Approaches and Sustainable Chemical Synthesis Principles for Substituted Benzonitriles
The synthesis of substituted benzonitriles, including functionalized systems like this compound, has undergone a significant transformation, moving away from classical stoichiometric methods toward more efficient and environmentally benign catalytic processes. This evolution is driven by the principles of sustainable and green chemistry, which prioritize atom economy, waste reduction, and the use of safer reagents. Key advancements in this area include catalytic ammoxidation, transition-metal-catalyzed cyanation with novel cyanide sources, and innovative green routes utilizing multifunctional reagents.
Catalytic Ammoxidation of Alkylbenzenes
A cornerstone of industrial nitrile production is the ammoxidation of toluene (B28343) and its derivatives. tue.nlnih.gov This process involves the vapor-phase reaction of an alkylbenzene with ammonia (B1221849) and oxygen over a heterogeneous catalyst to form the corresponding benzonitrile. tue.nl Modern approaches focus on developing highly selective catalysts that operate under optimized conditions to maximize yield and minimize the formation of byproducts like carbon oxides. google.com
Research has shown that transition metal oxides, such as those containing chromium or vanadium, are effective for these transformations. google.comoup.com For instance, studies on chromium oxide catalysts have demonstrated satisfactory yields of approximately 70% for various substituted benzonitriles. oup.com The efficiency of these catalysts often depends on the fabrication method and the support material used, which can influence the reaction mechanism involving the adsorption of hydrocarbons and their subsequent reaction with dissociated oxygen. oup.com The development of catalysts like Ca(OH)₂/Al₂O₃ has also been explored for producing benzonitrile and terephthalonitrile (B52192) from alternative feedstocks such as polyethylene (B3416737) terephthalate (B1205515) (PET), highlighting a move towards valorizing waste streams. mdpi.com
Visible-light-promoted, metal-free ammoxidation of C(sp³)-H bonds in methylarenes represents a recent innovation. chemrxiv.org Using organic dyes like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430), this method allows for the conversion of methylarenes to aryl nitriles under mild, cyanide-free conditions, tolerating a wide range of functional groups. chemrxiv.org
Transition-Metal Catalyzed Cyanation
Transition-metal catalysis, particularly with nickel, has emerged as a powerful tool for synthesizing benzonitriles from aryl halides and phenol derivatives. acs.orgacs.org These methods offer an alternative to traditional Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric copper cyanide. A significant focus within this field is the development and use of safer, non-metallic, and more sustainable cyanide sources to replace highly toxic reagents like KCN or Zn(CN)₂.
Recent advancements have introduced a variety of innovative cyanating agents:
CO₂ and NH₃ : A nickel-catalyzed reductive cyanation has been developed that uses carbon dioxide and ammonia as an inexpensive and abundant C1 source for the cyano group. acs.orgnih.gov This method is effective for the cyanation of α-aryl amines and provides a cyanide-free route to valuable benzylic nitriles. acs.orgnih.gov
Organic Nitriles and Derivatives : Bench-stable, carbon-bound electrophilic reagents such as 2-methyl-2-phenyl malononitrile (B47326) have been successfully employed in nickel-catalyzed reductive couplings with aryl (pseudo)halides. acs.org This approach avoids the release of free cyanide into the reaction medium.
Direct C-H Cyanation : Photoredox catalysis enables the direct cyanation of C-H bonds in unfunctionalized arenes. nih.gov Using an acridinium photooxidant and a nucleophilic cyanide source like trimethylsilyl (B98337) cyanide (TMSCN), this method can functionalize a range of aromatic compounds, including protected phenols, under mild conditions. nih.gov
Green Synthesis Routes from Aldehydes
An exemplary application of green chemistry principles is the synthesis of benzonitriles from aldehydes using ionic liquids (ILs). rsc.orgresearchgate.netsemanticscholar.org In one novel route, an ionic liquid, [HSO₃-b-Py]·HSO₄, serves multiple roles as a co-solvent, catalyst, and phase-separation agent in the conversion of benzaldehyde (B42025) to benzonitrile. rsc.orgsemanticscholar.org This system uses a hydroxylamine-ionic liquid salt as the nitrogen source, which is a stable and effective alternative to hydroxylamine hydrochloride, thereby avoiding the release of corrosive inorganic acids. rsc.orgresearchgate.net
The key advantages of this approach include:
Elimination of Metal Catalysts : The ionic liquid itself catalyzes the reaction, obviating the need for metal salt catalysts. rsc.org
High Efficiency : The process can achieve 100% conversion and yield under optimized conditions (e.g., 120 °C for 2 hours). rsc.orgsemanticscholar.org
Catalyst Recycling : After the reaction, the ionic liquid can be easily recovered through phase separation and reused multiple times without significant loss of activity. rsc.orgresearchgate.net
Broad Applicability : The method is effective for a wide variety of aromatic, heteroaromatic, and aliphatic aldehydes. rsc.org
This multi-role strategy simplifies the entire process, from reaction to product separation and catalyst recovery, aligning perfectly with the goals of sustainable chemical synthesis. researchgate.net
The following table summarizes the key features of these advanced synthetic methodologies.
| Methodology | Catalyst/Reagent System | Substrate Type | Key Sustainable Features |
| Catalytic Ammoxidation | Heterogeneous metal oxides (e.g., Cr₂O₃, V₂O₅); Ca(OH)₂/Al₂O₃ | Alkylbenzenes (e.g., Toluene, Xylenes) | High atom economy; Vapor-phase reaction; Potential use of waste feedstocks. google.comoup.commdpi.com |
| Photocatalytic Ammoxidation | 2,4,6-triphenylpyrylium tetrafluoroborate (organic dye) / NH₄Br | Methylarenes | Metal- and cyanide-free; Uses visible light; Mild reaction conditions. chemrxiv.org |
| Ni-Catalyzed Reductive Cyanation | NiBr₂ / dppe ligand with CO₂/NH₃ | α-Aryl amines | Uses abundant and inexpensive C1/N1 sources; Avoids toxic metal cyanides. acs.orgnih.gov |
| Ni-Catalyzed Transnitrilation | Ni catalyst with 2-methyl-2-phenyl malononitrile (MPMN) | Aryl halides, phenol derivatives | Uses a bench-stable, non-cyanide-releasing cyanating agent. acs.org |
| Photoredox C-H Cyanation | Acridinium photooxidant / Trimethylsilyl cyanide (TMSCN) | Arenes, protected phenols | Direct functionalization of C-H bonds; Avoids pre-functionalized substrates. nih.gov |
| Ionic Liquid-Mediated Synthesis | [HSO₃-b-Py]·HSO₄ (Ionic Liquid) / (NH₂OH)₂·IL salt | Aldehydes | Metal-free catalysis; Reagent acts as solvent and catalyst; Easy catalyst recycling. rsc.orgresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 2,3,6 Trimethylbenzonitrile
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is a primary site for electrophilic attack and substitution, enabling a range of functionalization reactions.
The conversion of the phenolic hydroxyl group into ether or ester linkages is a fundamental strategy for modifying the compound's properties.
Etherification: The formation of ethers from 4-Hydroxy-2,3,6-trimethylbenzonitrile can be achieved through reactions like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. Due to the steric hindrance from the adjacent methyl groups, achieving high yields may require carefully optimized conditions, such as the use of highly reactive alkylating agents or phase-transfer catalysts. While direct studies on this specific molecule are not prevalent, the C-alkylation and O-alkylation of 4-hydroxycoumarins using solid superacid catalysts like sulfated tin oxide provides a model for such transformations, highlighting the use of alcohols as alkylating agents under reflux conditions. researchgate.netscirp.org
Esterification: Esterification can be accomplished by reacting the phenolic hydroxyl group with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reactivity can be influenced by the steric bulk of both the benzonitrile (B105546) and the acylating agent. These reactions are crucial for installing protecting groups or introducing new functional moieties.
The table below summarizes typical conditions for O-functionalization reactions based on general principles for hindered phenols.
| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Conditions | Product Type |
| Etherification | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | Aprotic (e.g., THF, DMF) | Room Temp. to Reflux | Alkyl Aryl Ether |
| Esterification | Acyl Chloride (e.g., CH₃COCl) | Pyridine or Et₃N | Aprotic (e.g., CH₂Cl₂, THF) | 0°C to Room Temp. | Aryl Ester |
| Esterification | Acid Anhydride (e.g., (CH₃CO)₂O) | Pyridine or DMAP | Aprotic (e.g., CH₂Cl₂) | Room Temp. to Reflux | Aryl Ester |
The acidic nature of the phenolic proton allows for its removal by a strong base, a process known as metalation, to generate a phenoxide anion. This anion is a potent nucleophile, and its reactivity is central to the aforementioned etherification and esterification reactions. The resulting negative charge is delocalized into the aromatic ring, which can influence the subsequent reactivity of the molecule. The degree of metalation and the stability of the resulting anion are dependent on the base used (e.g., sodium hydride, potassium carbonate) and the solvent system.
Transformations of the Nitrile Group
The cyano (-C≡N) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and conversion to other reactive intermediates.
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate.
Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat initially protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid, 4-Hydroxy-2,3,6-trimethylbenzoic acid.
Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH, KOH) and heat, the hydroxide (B78521) ion attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide, which is then hydrolyzed further to the carboxylate salt. A final acidification step is required to obtain the carboxylic acid.
The nitrile group can be reduced to form either a primary amine or an imine, depending on the reducing agent and reaction conditions. libretexts.org
Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce the nitrile to a primary amine (4-aminomethyl-2,3,6-trimethylphenol). libretexts.org The reaction proceeds through the addition of two hydride equivalents to the nitrile carbon. An aqueous workup is necessary to protonate the intermediate and liberate the amine. libretexts.org
Reduction to Imines and Aldehydes: A less powerful, sterically hindered reducing agent such as diisobutylaluminum hydride (DIBALH) can be used for the partial reduction of the nitrile to an imine. libretexts.org The reaction is typically carried out at low temperatures to prevent over-reduction. The resulting imine intermediate is then hydrolyzed during the aqueous workup to yield the corresponding aldehyde, 4-Hydroxy-2,3,6-trimethylbenzaldehyde. libretexts.org
The table below outlines common reduction reactions of nitriles.
| Product Type | Reagent | Solvent | Key Steps |
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 1. Nucleophilic attack by H⁻. 2. Second H⁻ attack. 3. Aqueous workup. |
| Aldehyde | Diisobutylaluminum Hydride (DIBALH) | Toluene (B28343) or Hexane | 1. Nucleophilic attack by H⁻. 2. Hydrolysis of imine intermediate. |
Nitrile oxides are highly reactive 1,3-dipoles that serve as key intermediates in the synthesis of five-membered heterocyclic compounds. researchgate.net While the direct conversion of a nitrile to a nitrile oxide is not typical, they are commonly generated in situ from precursors such as aldoximes (derived from aldehydes) or hydroximoyl halides.
The pathway from this compound would first involve its conversion to the corresponding aldehyde, followed by reaction with hydroxylamine (B1172632) to form the aldoxime. Subsequent oxidation (e.g., with N-bromosuccinimide) or dehydrohalogenation of a hydroximoyl halide intermediate generates the transient this compound oxide. researchgate.net
Once formed, this nitrile oxide can readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes) to form isoxazolines and isoxazoles, respectively. researchgate.netnih.gov This powerful transformation allows for the rapid construction of complex heterocyclic frameworks. researchgate.netmdpi.com The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. researchgate.net Hydroxyl-directed nitrile oxide cycloadditions, where a nearby hydroxyl group influences the stereochemical outcome, are a known strategy for controlling selectivity in complex molecules. researchgate.net
Nitrile Oxide Formation and Subsequent Cycloaddition Chemistry
Generation and Stability of 2,4,6-Trimethylbenzonitrile (B1295322) N-Oxide and Related Systems
2,4,6-Trimethylbenzonitrile N-oxide is a notable example of a sterically hindered aromatic nitrile oxide. Its generation is typically achieved in situ through the dehydrohalogenation of the corresponding hydroximoyl chloride, which is prepared by the chlorination of 2,4,6-trimethylbenzaldoxime. Common bases used for the elimination step include tertiary amines like triethylamine.
The most significant feature of 2,4,6-trimethylbenzonitrile N-oxide is its enhanced stability compared to less substituted aromatic nitrile oxides. The presence of two bulky methyl groups in the ortho positions of the benzonitrile N-oxide moiety provides substantial steric shielding. This steric hindrance effectively suppresses the common dimerization pathway that leads to the formation of furoxans (1,2,5-oxadiazole-2-oxides), a prevalent side reaction for many other nitrile oxides. This stability allows it to be isolated and handled, in contrast to more reactive nitrile oxides that must be generated and trapped immediately.
However, this stability is not absolute. At elevated temperatures (typically above 100°C), 2,4,6-trimethylbenzonitrile N-oxide undergoes a thermal rearrangement to form mesityl isocyanate. Kinetic and isotopic labeling studies suggest this rearrangement proceeds through a complex pathway, possibly involving polymerization followed by decomposition, rather than a simple intramolecular process. This thermal rearrangement represents a key limitation and a competing reaction pathway, particularly in cycloaddition reactions that require heat.
[3+2] Cycloaddition Reactions with Diverse Dipolarophiles: Scope and Limitations
As a classic 1,3-dipole, 2,4,6-trimethylbenzonitrile N-oxide undergoes [3+2] cycloaddition reactions with a variety of unsaturated compounds (dipolarophiles) to yield five-membered heterocyclic rings, namely isoxazolines from alkenes and isoxazoles from alkynes. The reaction's scope is broad but is significantly influenced by the steric demands of both the nitrile oxide and the dipolarophile.
The reaction proceeds well with a range of alkenes and alkynes. However, the steric bulk of the mesityl group imposes limitations. Extremely hindered dipolarophiles, such as tetrasubstituted ethylenes, react very slowly or not at all, requiring harsh conditions like prolonged reflux, which can favor the competing isocyanate rearrangement. nih.gov The reaction is sensitive to both electronic and steric properties of the dipolarophile. Electron-deficient alkenes often react readily, driven by favorable frontier molecular orbital (FMO) interactions.
Below is a table summarizing the scope of [3+2] cycloaddition reactions with 2,4,6-trimethylbenzonitrile N-oxide and various dipolarophiles.
| Dipolarophile | Product Type | Reaction Conditions | Yield/Observations | Reference |
|---|---|---|---|---|
| Styrene | Isoxazoline (B3343090) | Et3N, Benzene (B151609), rt | Good yield, regioselective formation of 5-phenyl-3-mesityl-2-isoxazoline. | quora.com |
| Substituted Stilbenes | Isoxazoline | Benzene, reflux | Yields and regioselectivity depend on stilbene (B7821643) substituents. Steric effects are significant. | quora.com |
| Alkynyl Pinacol Boronates | Isoxazole (B147169) | Toluene, 80°C | Good yields, regioselective. Provides access to borylated isoxazoles. | oup.com |
| Baylis-Hillman Adducts | Isoxazoline | Mg(II) promotion | Total regioselectivity and reversal of diastereoselectivity compared to the uncatalyzed reaction. | nih.gov |
| 2,3-Dimethyl-2-butene | Isoxazoline | Reflux, 21h | Low yield (18%). Demonstrates limitation with highly substituted alkenes. Significant isocyanate formation. | nih.gov |
Stereochemical and Regiochemical Control in Nitrile Oxide Cycloadditions
The stereochemistry and regiochemistry of [3+2] cycloaddition reactions involving 2,4,6-trimethylbenzonitrile N-oxide are dictated by a combination of electronic and steric factors, with the latter often playing a decisive role due to the hindered nature of the dipole.
Regiochemical Control: In reactions with monosubstituted or 1,1-disubstituted alkenes and terminal alkynes, the cycloaddition is highly regioselective. The predominant regioisomer formed is the one where the substituent of the dipolarophile is located at the 5-position of the resulting isoxazoline or isoxazole ring. This outcome is primarily governed by steric repulsion; the bulky mesityl group of the nitrile oxide directs the substituent to the less hindered C5 position of the forming heterocycle. While Frontier Molecular Orbital (FMO) theory is often used to predict regioselectivity, in cases involving sterically demanding reactants like mesitonitrile oxide, steric effects can override the predictions based solely on orbital coefficients. quora.comoup.com For instance, semiempirical PM3 calculations on transition structures have shown better correlation with experimental regioisomeric ratios than FMO analysis for reactions with substituted stilbenes. quora.com
Stereochemical Control: When the dipolarophile is chiral or contains stereogenic centers, the diastereoselectivity of the cycloaddition becomes a critical aspect. The facial selectivity of the approach of the nitrile oxide to the double or triple bond is influenced by the steric and electronic environment around the reaction center. For example, in reactions with chiral alkenes possessing an allylic oxygen substituent, the cycloaddition often occurs anti to the C-O bond, a phenomenon attributed to the minimization of unfavorable secondary orbital interactions. Furthermore, the diastereoselectivity can be dramatically influenced by reaction conditions. A notable example is the reaction with penta-1,4-diene-3-ol, where the uncatalyzed reaction shows modest diastereoselectivity, but the addition of a Grignard reagent (forming a magnesium alkoxide) completely reverses the selectivity, leading exclusively to the syn isomer. nih.gov This demonstrates that metal coordination can be a powerful tool for controlling stereochemistry in these cycloadditions.
Aromatic Ring Reactivity of this compound
The aromatic nucleus of this compound is heavily substituted, which profoundly influences its reactivity towards common aromatic transformations. The interplay between the powerful activating hydroxyl group and the steric bulk of the three methyl groups is the defining feature of its chemistry.
Electrophilic Aromatic Substitution with Consideration of Steric Hindrance from Methyl Groups
Electrophilic aromatic substitution (EAS) on this molecule is challenging and highly directed. The hydroxyl group is a strongly activating, ortho-, para-director, while the three methyl groups are weakly activating, ortho-, para-directors. The positions ortho to the hydroxyl group (positions 3 and a hypothetical 5) are sterically blocked by methyl groups. The position para to the hydroxyl group is occupied by the nitrile. This leaves only the C5 position available for substitution.
However, the C5 position is meta to the strongly directing hydroxyl group. Electrophilic attack at this position is electronically disfavored. The reaction is further complicated by the significant steric hindrance imposed by the flanking methyl groups at C6 and C2. Consequently, the aromatic ring of this compound is expected to be highly deactivated towards most electrophilic aromatic substitution reactions despite the presence of four activating groups. Reactions such as nitration or halogenation, if they were to proceed, would require harsh conditions, which could lead to side reactions or degradation of the molecule. The steric shield provided by the methyl groups effectively protects the aromatic ring from the approach of most electrophiles. chemistrysteps.com
Nucleophilic Aromatic Substitution Facilitated by Activating Groups
Nucleophilic aromatic substitution (SNAr) is a reaction pathway generally reserved for aromatic rings that are electron-deficient. This is typically achieved by the presence of one or more potent electron-withdrawing groups (such as -NO2) positioned ortho or para to a suitable leaving group (like a halide).
The aromatic ring of this compound is, in stark contrast, exceptionally electron-rich due to the cumulative electron-donating effects of one hydroxyl and three methyl groups. The nitrile group is electron-withdrawing but its effect is insufficient to overcome the powerful donating nature of the other substituents. Furthermore, the molecule lacks a conventional leaving group in an activated position. For these reasons, this compound is inert to classical SNAr reactions.
Modern cross-coupling methods, such as the Ullmann condensation or Buchwald-Hartwig amination, can be used to form C-O or C-N bonds with phenols. wikipedia.orgwikipedia.org However, these reactions proceed via organometallic catalytic cycles and are not classified as SNAr reactions. They would typically involve converting the phenol's hydroxyl group into a better leaving group (like a triflate) to act as the electrophilic partner, a different reactivity pattern than direct substitution on the ring.
Oxidative and Reductive Transformations of the Aromatic Nucleus
Oxidative Transformations: The electron-rich phenol (B47542) ring is susceptible to oxidation. A key and industrially relevant transformation for the closely related substrate, 2,3,6-trimethylphenol, is its selective oxidation to 2,3,5-trimethyl-1,4-benzoquinone (trimethylbenzoquinone), a crucial intermediate in the synthesis of Vitamin E. rsc.orgrsc.org This oxidation is typically carried out using oxygen or air as the oxidant in the presence of a catalyst, such as copper or cobalt complexes. nih.govrsc.org Given the structural similarity, this compound is expected to undergo a similar oxidation, potentially leading to a cyanohydroxyquinone derivative, although the nitrile group's stability under these conditions would need to be considered. Another potential oxidative pathway for polysubstituted phenols is oxidative coupling, where phenoxyl radicals couple at unsubstituted ring positions or at benzylic carbons of the alkyl substituents to form biphenols or stilbenequinones, respectively.
Reductive Transformations: The aromatic ring of phenols is generally resistant to reduction due to its inherent stability. Catalytic hydrogenation under standard conditions (e.g., H2/Pd, Pt, Ni) would likely reduce the nitrile group to an aminomethyl group before affecting the aromatic ring. Reduction of the benzene ring itself requires more forcing conditions. The Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) is a common method for reducing aromatic rings to 1,4-cyclohexadienes. wikipedia.org However, applying this to a phenol is complicated; the acidic phenolic proton would be rapidly deprotonated by the strong base/reductant, forming a phenoxide. This negatively charged phenoxide ring would be highly resistant to the addition of an electron, which is the first step of the reduction mechanism. While modified Birch reduction conditions exist for phenols, the reaction is not straightforward. quora.com Therefore, any intended reduction of the aromatic nucleus would likely require prior protection of the hydroxyl group, for instance, by converting it to a methyl ether.
Derivatization Chemistry and Functionalization Strategies for 4 Hydroxy 2,3,6 Trimethylbenzonitrile
Synthesis of Complex Benzonitrile (B105546) Derivatives through Peripheral Functionalization
The peripheral functionalization of 4-Hydroxy-2,3,6-trimethylbenzonitrile primarily involves reactions targeting the hydroxyl and nitrile groups, as well as potential modifications of the aromatic ring or the methyl substituents under specific conditions.
The phenolic hydroxyl group is a prime site for derivatization. Standard etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a wide variety of alkyl or aryl groups. This reaction typically involves the deprotonation of the hydroxyl group with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. This strategy allows for the synthesis of a diverse library of 4-alkoxy-2,3,6-trimethylbenzonitriles.
Another common modification of the hydroxyl group is esterification. Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding esters. The choice of the acylating agent determines the nature of the ester group, which can significantly influence the compound's properties.
The nitrile group also offers several possibilities for transformation. Acid- or base-catalyzed hydrolysis can convert the nitrile into a carboxylic acid, yielding 4-hydroxy-2,3,6-trimethylbenzoic acid. This transformation opens up further derivatization possibilities, such as amidation or esterification of the newly formed carboxyl group.
Furthermore, the nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a basic and nucleophilic center into the molecule, enabling a host of subsequent functionalization reactions, including amide bond formation and alkylation.
Introduction of Diverse Chemical Tags and Linkers for Research Applications
The functional groups on this compound and its derivatives serve as handles for the attachment of various chemical tags and linkers, which are essential tools in chemical biology and medicinal chemistry research. These tags can be used for a variety of purposes, including tracking the molecule in biological systems, identifying its binding partners, or facilitating its purification.
For instance, the hydroxyl group can be derivatized with linkers containing terminal functional groups suitable for bioconjugation, such as carboxylic acids, amines, or azides. These linkers can then be used to attach the molecule to proteins, nucleic acids, or other biomolecules. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and efficient method for attaching molecules containing an azide (B81097) or alkyne linker.
Fluorescent tags can also be introduced to create molecular probes. By reacting the hydroxyl group with a linker attached to a fluorophore, researchers can visualize the localization and dynamics of the benzonitrile derivative within cells or tissues.
The table below summarizes some potential functionalization strategies for introducing tags and linkers.
| Functional Group on Core | Derivatization Reaction | Linker/Tag Introduced | Potential Application |
| Hydroxyl (-OH) | Etherification | Alkyl chain with terminal azide | Click chemistry conjugation |
| Hydroxyl (-OH) | Esterification | Carboxylic acid with a fluorescent dye | Fluorescent probe |
| Nitrile (-CN) after reduction to amine (-CH₂NH₂) | Amidation | Biotin-containing carboxylic acid | Affinity purification |
Structure-Reactivity and Structure-Property Relationships in Derived Compounds
The derivatization of this compound significantly impacts the reactivity and physicochemical properties of the resulting compounds. Understanding these structure-reactivity and structure-property relationships is crucial for designing molecules with desired characteristics.
Structure-Reactivity Relationships:
The electronic nature of the substituents on the aromatic ring influences the reactivity of both the hydroxyl and nitrile groups. The three methyl groups are electron-donating, which increases the electron density of the aromatic ring and can affect the acidity of the phenolic proton. Derivatization of the hydroxyl group, for example, by converting it to an ether or an ester, will in turn modify the electronic properties of the ring and subsequently the reactivity of the nitrile group. For instance, converting the hydroxyl group to a strongly electron-withdrawing ester group would make the nitrile carbon more electrophilic.
The steric hindrance provided by the methyl groups ortho to the nitrile and hydroxyl groups can also play a significant role in the reactivity. These bulky groups can hinder the approach of reagents to the functional groups, potentially requiring more forcing reaction conditions or leading to different regioselectivity in some reactions.
Structure-Property Relationships:
The physicochemical properties of the derivatives, such as solubility, lipophilicity, and electronic absorption, are highly dependent on the nature of the introduced functional groups.
Lipophilicity: The parent compound, this compound, has a certain degree of lipophilicity due to the trimethyl-substituted benzene (B151609) ring. Conversion of the polar hydroxyl group to a less polar ether or ester will generally increase the lipophilicity
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Hydroxy 2,3,6 Trimethylbenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Hydroxy-2,3,6-trimethylbenzonitrile. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity and environment of each atom can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic proton, and the three methyl groups. The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. The lone aromatic proton will appear as a singlet in the aromatic region. The three methyl groups, being in distinct chemical environments, are expected to resonate as three separate singlets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are anticipated, corresponding to the ten carbon atoms. The nitrile carbon (C≡N) is characteristically found in the 115-125 ppm range. The aromatic carbons will appear in the typical aromatic region (approximately 110-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded. The carbons of the three methyl groups will be observed in the upfield region of the spectrum.
Predicted NMR Data for this compound
| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Hydroxyl (-OH) | Variable (broad singlet) | s |
| ¹H | Aromatic (Ar-H) | ~6.5-7.5 | s |
| ¹H | Methyl (-CH₃) | ~2.0-2.5 | s |
| ¹H | Methyl (-CH₃) | ~2.0-2.5 | s |
| ¹H | Methyl (-CH₃) | ~2.0-2.5 | s |
| ¹³C | Nitrile (-C≡N) | ~117-120 | - |
| ¹³C | Aromatic (C-OH) | ~155-160 | - |
| ¹³C | Aromatic (C-H) | ~115-125 | - |
| ¹³C | Aromatic (C-CH₃) | ~120-140 | - |
| ¹³C | Aromatic (C-CH₃) | ~120-140 | - |
| ¹³C | Aromatic (C-CH₃) | ~120-140 | - |
| ¹³C | Aromatic (C-CN) | ~105-115 | - |
| ¹³C | Methyl (-CH₃) | ~15-25 | - |
| ¹³C | Methyl (-CH₃) | ~15-25 | - |
| ¹³C | Methyl (-CH₃) | ~15-25 | - |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and studying molecular interactions.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. The C≡N stretching of the nitrile group will give a sharp, medium-intensity peak around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce several peaks in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group's C≡N stretch, which is often a strong and sharp band in the Raman spectrum, is particularly useful for identification. Aromatic ring vibrations also give rise to characteristic Raman signals.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) | Weak |
| Nitrile (-C≡N) | C≡N stretch | 2220-2260 (sharp, medium) | Strong, sharp |
| Aromatic C-H | C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H | C-H stretch (methyl) | 2850-3000 | Medium |
| Aromatic C=C | C=C stretch | 1400-1600 | Strong |
Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. The monoisotopic mass of this compound is 161.08406 Da. uni.lu
Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) peak. Subsequent fragmentation can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (a loss of 15 Da) to form a stable benzylic cation, or the loss of CO (28 Da) from the phenol (B47542) ring.
Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 162.09134 | 133.1 |
| [M+Na]⁺ | 184.07328 | 145.2 |
| [M-H]⁻ | 160.07678 | 136.5 |
| [M+NH₄]⁺ | 179.11788 | 152.3 |
| [M+K]⁺ | 200.04722 | 142.1 |
| [M+H-H₂O]⁺ | 144.08132 | 122.2 |
Data sourced from predicted values on PubChemLite. CCS: Collision Cross Section. uni.lu
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Packing
As of now, the crystal structure of this compound has not been reported in publicly accessible databases. However, based on its molecular structure, it is anticipated that in the solid state, the hydroxyl group would participate in hydrogen bonding, potentially forming dimers or extended chains. The planar aromatic rings may also engage in π-π stacking interactions, further stabilizing the crystal structure.
Advanced Chromatographic Methods for Purity Assessment, Isomer Separation, and Quantitative Analysis
Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity, separating isomers, and performing quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used method for the analysis of moderately polar organic compounds like this one. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. This method can be used to separate the target compound from impurities and potential isomers, such as other trimethyl-hydroxy-benzonitrile isomers that may have formed during synthesis.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization of the hydroxyl group (e.g., by silylation) may be necessary to increase its volatility and prevent peak tailing. A non-polar or medium-polarity capillary column would likely be used, and detection can be performed with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (GC-MS) for both quantification and identification of impurities.
These chromatographic methods are essential for quality control, ensuring the compound meets the required purity specifications for its intended applications.
Theoretical and Computational Studies of 4 Hydroxy 2,3,6 Trimethylbenzonitrile and Its Reactive Intermediates
Reaction Mechanism Elucidation and Transition State Analysis using Computational Chemistry
Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. For 4-Hydroxy-2,3,6-trimethylbenzonitrile, this could involve studying its synthesis, degradation, or its participation in various organic reactions.
A typical computational study of a reaction mechanism would involve:
Identifying Reactants, Products, Intermediates, and Transition States: All stationary points on the potential energy surface would be located and their geometries optimized.
Calculating Activation Energies: The energy difference between the reactants and the transition state(s) determines the activation energy, which is a key factor in the reaction kinetics.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that a given transition state smoothly connects the reactants (or intermediates) to the products. nih.gov
These calculations provide a step-by-step view of bond-breaking and bond-forming processes, which is often difficult to obtain through experimental means alone. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule can significantly influence its physical and chemical properties. For a molecule with rotatable bonds, such as the hydroxyl and methyl groups in this compound, multiple conformations may exist.
Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable conformers. This is often done by scanning the potential energy surface along the dihedral angles of interest.
Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior. By simulating the motion of the atoms over time, MD can reveal:
The flexibility and accessible conformations of the molecule at a given temperature.
How the molecule interacts with solvent molecules.
The stability of different conformational states.
These simulations offer insights into the dynamic equilibrium between different conformers and how the molecular shape fluctuates under realistic conditions.
Applications in Synthetic Chemistry and Material Science
4-Hydroxy-2,3,6-trimethylbenzonitrile as a Versatile Building Block in the Synthesis of Complex Organic Molecules
This compound is a polysubstituted aromatic compound featuring a hydroxyl and a nitrile functional group, making it a potentially valuable building block in organic synthesis. The strategic placement of these groups on a sterically hindered benzene (B151609) ring offers unique reactivity and opportunities for the construction of complex molecular architectures. While specific examples of its direct use in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules.
The versatility of substituted benzonitriles in chemical reactions is well-established. google.com The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of Grignard reagents to form ketones. fiveable.me These transformations allow for the introduction of diverse functionalities. The hydroxyl group, a powerful directing group in electrophilic aromatic substitution, can be alkylated or acylated to introduce further complexity. jeeadv.ac.in
The combination of these functional groups on a single scaffold allows for sequential or orthogonal chemical modifications. For instance, the hydroxyl group could be protected, allowing for selective manipulation of the nitrile group, followed by deprotection and further reaction at the phenolic position. This strategic functionalization is a cornerstone of modern synthetic chemistry for creating intricate molecules.
The synthesis of heterocyclic compounds is another area where hydroxybenzonitrile derivatives can serve as key precursors. For example, substituted 4-hydroxy-1,2,3-triazoles have been synthesized and explored for their applications in drug design, acting as bioisosteres for carboxylic acids. researchgate.net While not directly involving this compound, this demonstrates the potential of the 4-hydroxybenzonitrile (B152051) scaffold in the synthesis of novel heterocyclic systems. The general synthetic utility of benzonitriles extends to their use in the preparation of quinolone analogues and other fused heterocyclic systems. researchgate.netnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Functional Group |
|---|---|---|
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Reduction (e.g., with LiAlH4) | Primary Amine (-CH2NH2) |
| Nitrile (-CN) | Grignard Reaction | Ketone (-C(O)R) |
| Hydroxyl (-OH) | Etherification | Ether (-OR) |
| Hydroxyl (-OH) | Esterification | Ester (-OC(O)R) |
| Aromatic Ring | Electrophilic Substitution | Further substituted benzene ring |
Role in Ligand Design and Coordination Chemistry (if applicable to this compound class)
The application of this compound and its derivatives in ligand design and coordination chemistry is an area of potential, though not yet extensively explored. The molecule possesses two potential coordination sites: the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group. This dual functionality could allow it to act as a bidentate ligand, forming stable chelate rings with metal ions. The formation of coordination compounds is a fundamental aspect of inorganic and materials chemistry. jeeadv.ac.in
The nitrile group is known to coordinate to metal centers, and the phenolic hydroxyl group can be deprotonated to form a phenoxide, which is also an excellent ligand for a wide range of metal ions. The trimethyl substitution on the benzene ring could provide steric bulk, influencing the coordination geometry and the stability of the resulting metal complexes. This steric hindrance might also lead to the formation of complexes with unusual coordination numbers or geometries.
Utilization of Nitrile Oxides Derived from this compound in Polymerization, Adhesives, and Material Modification
Nitrile oxides are highly reactive intermediates that can be generated from the corresponding aldoximes. wikipedia.org These 1,3-dipoles are valuable in organic synthesis, particularly in cycloaddition reactions. The nitrile oxide derived from this compound could potentially be used in a variety of material science applications.
Aromatic nitrile oxides, especially those with bulky ortho substituents, can exhibit enhanced stability. acs.org The trimethyl substitution in this compound could contribute to the stability of its corresponding nitrile oxide, making it easier to handle and utilize. Stable nitrile oxides have been investigated as catalyst-free crosslinkers for polymers containing unsaturated bonds. acs.org This type of "click" chemistry is highly efficient and avoids the use of potentially toxic metal catalysts.
The high reactivity of nitrile oxides towards multiple bonds makes them suitable for use in step-growth polymerization and as curing agents for adhesives and rubbers. google.com Dinitrile oxides, in particular, can act as crosslinking agents for olefin-containing polymers under mild conditions, even at room temperature. While there is no direct report on the use of the nitrile oxide from this compound, the principles suggest its potential in these areas. The modification of polymer surfaces and the synthesis of novel polymeric materials are active areas of research where such reactive intermediates could find application. researchgate.net
Table 2: Potential Applications of Nitrile Oxides Derived from this compound
| Application Area | Mechanism | Potential Benefit |
|---|---|---|
| Polymerization | 1,3-Dipolar Cycloaddition | Formation of novel heterocyclic polymers |
| Adhesives | Crosslinking of unsaturated polymers | Curing at room temperature without catalyst |
| Material Modification | Surface functionalization | Introduction of new chemical properties |
Employment in Catalyst Development and as Chemical Probes for Heterogeneous Systems
The structural features of this compound suggest its potential, or the potential of its derivatives, in the field of catalysis. Axially chiral benzonitriles have been shown to be convertible into a range of functional molecules with promising catalytic activities. researchgate.net While this compound itself is not chiral, it could serve as a precursor for the synthesis of more complex chiral ligands for asymmetric catalysis.
The development of novel catalysts is crucial for efficient and environmentally friendly chemical synthesis. For example, copper-catalyzed cross-coupling reactions of aryl acetonitriles with benzyl (B1604629) alcohols have been reported, showcasing the reactivity of the nitrile moiety in catalytic cycles. nih.gov The electronic properties of the substituted benzene ring in this compound could influence the activity of a catalytic center attached to it.
In the realm of heterogeneous catalysis, molecules with specific functionalities can be used as chemical probes to study reaction mechanisms on catalyst surfaces. The distinct infrared stretching frequencies of the nitrile and hydroxyl groups could allow for in-situ spectroscopic monitoring of the molecule's interaction with a solid catalyst. However, there are no specific studies detailing the use of this compound for this purpose. The toxicity and structure-activity relationships of benzonitriles have been studied in other contexts, which can provide foundational knowledge for their potential application as probes. nih.gov
Emerging Research Directions and Future Prospects for Aromatic Nitriles with Hydroxyl and Alkyl Substitution
Development of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted aromatic compounds like 4-Hydroxy-2,3,6-trimethylbenzonitrile often requires multi-step sequences. A key area of future research will be the development of more convergent and efficient synthetic strategies.
Direct Cyanation of Hindered Phenols: One promising avenue is the direct C-H cyanation of the corresponding 2,3,5-trimethylphenol. While methods for the cyanation of phenols exist, they can suffer from issues with regioselectivity and functional group tolerance. rsc.org Research into Lewis acid-promoted or transition-metal-catalyzed C-H cyanation could provide a direct route to this scaffold. rsc.orgacs.org Photocatalytic methods using organic dyes to generate reactive arene cation radicals from substituted aromatics also offer a promising, mild approach for direct C-H cyanation. nih.gov
Palladium-Catalyzed Cyanation: Another approach involves the palladium-catalyzed cyanation of an appropriately substituted aryl halide or triflate. Modern catalyst systems have shown high tolerance for functional groups, including free hydroxyl groups, making this a viable strategy for late-stage functionalization. nih.gov
Novel Catalyst Systems: The development of novel catalyst systems is crucial. For instance, fabricating transition metal oxide clusters within the pores of zeolites has been shown to be effective for the selective ammoxidation of alkylbenzenes to benzonitriles, a method that could potentially be adapted for more complex substrates. medcraveonline.com
| Synthetic Approach | Potential Precursor | Key Research Focus | Anticipated Advantage |
| Direct C-H Cyanation | 2,3,5-Trimethylphenol | Developing regioselective catalysts | High atom economy, reduced step count |
| Palladium-Catalyzed Cross-Coupling | 4-Bromo-2,3,6-trimethylphenol | Ligand design for hindered substrates | High functional group tolerance |
| Ammoxidation | 2,3,5,6-Tetramethylphenol | Catalyst development for selective oxidation | Use of readily available starting materials |
| From Benzoic Acids | 4-Hydroxy-2,3,6-trimethylbenzoic acid | Development of mild dehydrating agents | Alternative pathway from oxidized precursors google.com |
Exploration of Underutilized Reactivity Modes and Transformations
The nitrile and hindered phenol (B47542) moieties offer a rich landscape for chemical transformations that remain largely unexplored for this specific substitution pattern.
Nitrile Group Transformations: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack. libretexts.org While hydrolysis to amides and carboxylic acids, reduction to primary amines, and reaction with Grignard reagents to form ketones are standard transformations, the steric hindrance from the flanking methyl groups in this compound could lead to unusual reactivity or selectivity. libretexts.org Future work could explore cycloaddition reactions or transition-metal-catalyzed transformations at the nitrile group.
Hindered Phenol Reactivity: The hydroxyl group, sterically shielded by the adjacent methyl groups, is expected to exhibit properties characteristic of hindered phenols, such as antioxidant activity. mdpi.comnih.gov This could be exploited in applications related to materials science or medicinal chemistry. The hydroxyl group can also direct ortho-lithiation or other electrophilic aromatic substitutions, although the already dense substitution pattern presents a challenge and an opportunity for discovering novel regioselective reactions.
Dual-Functionality Reactions: Research into reactions that engage both the nitrile and hydroxyl groups simultaneously could lead to the synthesis of novel heterocyclic scaffolds. Intramolecular cyclization reactions, prompted by a single external reagent, could be a rapid way to build molecular complexity.
Design of Advanced Chemical Probes and Functional Materials
The structural features of this compound make it an intriguing scaffold for the design of specialized molecules. Aromatic nitriles are valuable components in pharmaceuticals and materials science. numberanalytics.com
Fluorescent Probes: The benzonitrile (B105546) moiety has been incorporated into fluorescent probes. mdpi.com By analogy, the this compound core could be functionalized with fluorophores (such as BODIPY) or other reporter groups. mdpi.com The hydroxyl group provides a convenient handle for derivatization, and the specific electronic environment of the ring may lead to unique photophysical properties, potentially enabling the development of sensors for specific analytes or biological environments. The development of libraries of fluorescent probes can aid in the efficient screening for tumor-imaging agents. rsc.org
Functional Polymers and Materials: Phenolic compounds and nitriles are both important monomers in polymer chemistry. Nitrile-phenolic adhesives are known for their high bond strength and resistance to heat and chemicals. adhesivesmag.comgoogle.com The title compound could serve as a monomer or cross-linking agent to create high-performance polymers with enhanced thermal stability and specific mechanical properties. The nitrile group can participate in polymerization reactions to form materials with high thermal stability. vt.edu Furthermore, phenolic compounds can be assembled with metal ions to create functional metal-phenolic materials for catalysis and environmental applications. nih.gov
| Application Area | Design Strategy | Key Feature to Exploit | Potential Function |
| Chemical Probes | Attach a fluorophore to the hydroxyl group | Environment-sensitive fluorescence of the benzonitrile core | Sensing metal ions or biological macromolecules mdpi.com |
| Covalent Probes | Incorporate an electrophilic "warhead" | Reactivity of the aromatic ring | Covalently labeling specific protein residues nih.gov |
| High-Performance Polymers | Use as a monomer in polycondensation | Thermal stability of nitrile and phenolic groups | Creating flame-retardant or high-modulus materials vt.edu |
| Metal-Phenolic Networks | Self-assembly with various metal ions | Coordination at the hydroxyl group | Catalysis, separation, or biomedical coatings nih.gov |
Sustainable and Green Chemical Synthesis Methodologies for Related Scaffolds
A major thrust in modern chemistry is the development of sustainable and environmentally benign synthetic methods. This is particularly relevant for the synthesis of complex aromatic nitriles.
Catalytic Ammoxidation: The industrial production of simple benzonitriles often relies on ammoxidation, which uses ammonia (B1221849) and air. medcraveonline.com Developing catalytic systems that can perform selective ammoxidation on highly substituted and functionalized toluenes under milder conditions would be a significant green advancement.
Ionic Liquid-Based Syntheses: Ionic liquids have been employed as recyclable solvents and catalysts for the synthesis of benzonitriles from aldehydes. nih.govresearchgate.netrsc.orgsemanticscholar.org This approach avoids the use of volatile organic solvents and can simplify product separation. nih.govsemanticscholar.org Applying this methodology to the synthesis of hydroxylated, polysubstituted benzonitriles could offer a greener alternative to traditional methods. nih.govrsc.org
Electrochemical and Photocatalytic Methods: Emerging green technologies like electrochemistry and photocatalysis offer pathways that reduce reliance on harsh reagents. Selective electrooxidation of amines to nitriles represents a sustainable alternative to traditional methods that often use toxic cyanating agents. acs.org Similarly, visible-light-assisted synthesis of aryl nitriles from alcohols or methyl arenes is a promising green approach. researchgate.net These methods often operate at ambient temperature and pressure, significantly reducing the energy input and environmental footprint of the synthesis.
| Green Method | Traditional Counterpart | Key Advantage | Research Goal for Complex Scaffolds |
| Ionic Liquid Media | Volatile Organic Solvents | Recyclability, simplified separation nih.govresearchgate.net | Adapting for substituted, functionalized substrates |
| Photocatalysis | High-temperature reactions | Use of light energy, mild conditions nih.govresearchgate.net | Improving substrate scope and selectivity |
| Electrosynthesis | Use of stoichiometric oxidants/reagents | Avoidance of chemical waste, high efficiency acs.org | Controlling regioselectivity in functionalized arenes |
| Natural Catalysis | Metal-based or acid/base catalysts | Biodegradable, low-cost, and renewable catalysts oiccpress.com | Heterogenization for easy recovery and reuse |
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 4-Hydroxy-2,3,6-trimethylbenzonitrile to improve yield and purity?
- Methodological Answer : Utilize regioselective nitration and methylation steps, as demonstrated in analogous benzonitrile syntheses. For example, details the use of NMR (¹H and ¹³C) to confirm substituent positions in 4-hydroxy-3-methoxybenzonitrile, which can guide methylation optimization . Employ HPLC (e.g., Li et al. 2001) for purity analysis, using a C18 column with acetonitrile-water gradients to resolve intermediates . Adjust reaction stoichiometry and catalysts (e.g., boronic acid coupling agents, as in ) to enhance selectivity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare chemical shifts to structurally related compounds. For instance, reports δ 3.93 ppm for methoxy groups in 4-hydroxy-3-methoxybenzonitrile; methyl groups in the target compound should appear upfield (δ 2.1–2.5 ppm) .
- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (expected m/z ≈ 189.1 for C₁₁H₁₁NO).
- Chromatography : Validate purity via reverse-phase HPLC, referencing protocols from Lim et al. (2008) for hydroxy-substituted aromatics .
Q. How do I address solubility challenges during in vitro assays?
- Methodological Answer : Optimize solvent systems based on substituent polarity. For hydroxy- and methyl-substituted nitriles, notes that dimethyl sulfoxide (DMSO) or ethanol-water mixtures (≥70% ethanol) enhance solubility. Conduct stability tests under assay conditions (e.g., pH 7.4 buffer) to avoid decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity data during functionalization of the benzonitrile core?
- Methodological Answer : Perform computational modeling (e.g., DFT) to predict electronic and steric effects of substituents. ’s ACD/Labs Percepta Platform can simulate reaction pathways for methyl and hydroxy groups . Validate predictions with kinetic studies (e.g., monitoring reaction intermediates via LC-MS) and compare with literature analogs, such as 4-formyl-3-methoxybenzonitrile’s regioselectivity in .
Q. How can I design a structure-activity relationship (SAR) study for bioactivity screening?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 2-methyl with halogens or methoxy groups) using protocols from (e.g., SNAr reactions for triazine derivatives) .
- Assay Design : Reference ’s ethnopharmacological methods (e.g., COX-2 inhibition assays) for anti-inflammatory activity screening. Use dose-response curves and IC₅₀ calculations to quantify potency .
Q. What are best practices for resolving spectral data discrepancies (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of methyl groups) by acquiring spectra at 25°C and 50°C.
- COSY/NOESY : Assign coupling patterns for overlapping protons, as done for 4-(dimethylamino)benzohydrazide in .
- Cross-Validate : Compare with crystallographic data (e.g., CCDC 2032776 in ) to confirm spatial arrangements .
Data Contradiction Analysis
Q. How to troubleshoot conflicting biological activity results across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via LC-MS () to rule out impurities .
- Assay Conditions : Check for solvent interference (e.g., DMSO’s antioxidant properties in cytotoxicity assays).
- Meta-Analysis : Compare with structurally similar compounds, such as 4-hydroxy-3,5-dimethoxybenzaldehyde’s inconsistent antimicrobial data in .
Safety and Handling
Q. What safety protocols are essential for handling nitrile derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols ( ’s GHS guidelines) .
- Decomposition Risks : Note ’s warning about thermal decomposition releasing HCN; store below 6°C and avoid open flames .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Expected ¹H NMR (methyl) | δ 2.1–2.5 ppm (multiplet) | |
| Solubility in ethanol-water | ≥70% ethanol for 10 mM solutions | |
| Decomposition Risk | HCN release at >150°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
